molecular formula C7H5BrN2O2 B1285437 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one CAS No. 335032-38-7

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one

Cat. No.: B1285437
CAS No.: 335032-38-7
M. Wt: 229.03 g/mol
InChI Key: UQKSYBHWHOLZKA-UHFFFAOYSA-N
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Description

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a bromine atom attached to a pyrido[2,3-D][1,3]oxazin-2(4H)-one core

Mechanism of Action

Target of Action

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one primarily targets fibroblast growth factor receptors (FGFRs) . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of FGFR signaling is implicated in various cancers, making it a significant target for anticancer therapies .

Mode of Action

The compound interacts with FGFRs by binding to their tyrosine kinase domain. This binding inhibits the receptor’s autophosphorylation, preventing the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Biochemical Pathways

By targeting FGFRs, this compound affects several biochemical pathways:

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):

Result of Action

The molecular and cellular effects of this compound include:

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability:

: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one typically involves the bromination of a suitable precursor. One common method includes the bromination of pyrido[2,3-D][1,3]oxazin-2(4H)-one using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include 6-amino-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one or 6-thio-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one.

    Oxidation and Reduction Products: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a bioactive compound.

Comparison with Similar Compounds

    6-Chloro-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoro-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one: Contains a fluorine atom, offering different electronic properties.

Uniqueness: 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro and fluoro analogs

Properties

IUPAC Name

6-bromo-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2/c8-5-1-4-3-12-7(11)10-6(4)9-2-5/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSYBHWHOLZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=O)O1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 2-amino-5-bromo-3-(hydroxymethyl)pyridine (3.0 g, 15 mmole) in methanol (30 mL) was added dimethyl carbonate (5 mL, 60 mmole) and sodium methoxide (25 wt % solution in methanol, 4 mL, 17.4 mmole). The reaction was heated at reflux for 18 hr, cooled to RT, and concentrated to dryness. The remaining residue was triturated with saturated aqueous NH4Cl (50 mL), filtered, washed with cold H2O (50 mL), and dried under vacuum to give the tide compound (1.75 g, 51%) as a beige solid: LCMS (ES) m/e 229.0 (M+H)+; 1H NMR (400 MHz, DMSO-d6) δ 10.90 (s, 1 H), 8.31 (s, 1 H), 7.90 (s, 1 H), 5.31 (s, 2 H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
51%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-bromo-3-hydroxymethylpyridine hydrobromide (Apollo, Cheshire, UK, 0.528 mmol) in dichloromethane (1.25 ml) and triethylamine (1.162 mmol) was cooled with an ice-bath. Was added to the RM trichloromethyl chloroformate (0.317 mmol) in dichloromethane and the RM was stirred for 30 min at 0° C. and 1 h at rt. The RM was diluted with dichloromethane, washed with saturated aqueous NaHCO3, dried over Na2SO4, filtered and evaporated. The residue was absorbed on silica gel and separated by flash chromatography (heptane/EtOAc 0% to 80%). The fractions containing product were evaporated together to give the title compound as a yellow solid. (HPLC: tR 2.16 min (Method A); M+H=229, 231 MS-ES)
Quantity
0.528 mmol
Type
reactant
Reaction Step One
Quantity
1.162 mmol
Type
reactant
Reaction Step One
Quantity
1.25 mL
Type
solvent
Reaction Step One
Quantity
0.317 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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